2-(1,3-benzodioxol-5-yloxy)-N-(3-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2H-1,3-Benzodioxol-5-yloxy)-N-(3-fluorophenyl)acetamide is an organic compound that features a benzodioxole moiety linked to a fluorophenyl group through an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-Benzodioxol-5-yloxy)-N-(3-fluorophenyl)acetamide typically involves the following steps:
Formation of the Benzodioxole Moiety: This can be achieved by reacting catechol with methylene chloride in the presence of a base to form the benzodioxole ring.
Attachment of the Acetamide Group: The benzodioxole intermediate is then reacted with chloroacetyl chloride to introduce the acetamide group.
Introduction of the Fluorophenyl Group: Finally, the acetamide intermediate is reacted with 3-fluoroaniline under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2H-1,3-Benzodioxol-5-yloxy)-N-(3-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include amines or alcohols.
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
2-(2H-1,3-Benzodioxol-5-yloxy)-N-(3-fluorophenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies investigating its interaction with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-(2H-1,3-Benzodioxol-5-yloxy)-N-(3-fluorophenyl)acetamide involves its interaction with specific molecular targets. The benzodioxole moiety may interact with aromatic residues in proteins, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions. The acetamide linkage provides flexibility, allowing the compound to adopt conformations that facilitate binding to its targets.
Comparison with Similar Compounds
Similar Compounds
2-(2H-1,3-Benzodioxol-5-yloxy)-N-(4-fluorophenyl)acetamide: Similar structure but with a different position of the fluorine atom.
2-(2H-1,3-Benzodioxol-5-yloxy)-N-(3-chlorophenyl)acetamide: Similar structure but with a chlorine atom instead of fluorine.
2-(2H-1,3-Benzodioxol-5-yloxy)-N-(3-methylphenyl)acetamide: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 2-(2H-1,3-Benzodioxol-5-yloxy)-N-(3-fluorophenyl)acetamide imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its pharmacological profile compared to its analogs.
Properties
Molecular Formula |
C15H12FNO4 |
---|---|
Molecular Weight |
289.26 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-N-(3-fluorophenyl)acetamide |
InChI |
InChI=1S/C15H12FNO4/c16-10-2-1-3-11(6-10)17-15(18)8-19-12-4-5-13-14(7-12)21-9-20-13/h1-7H,8-9H2,(H,17,18) |
InChI Key |
DQIPCHPTXDNRNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCC(=O)NC3=CC(=CC=C3)F |
solubility |
21.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.